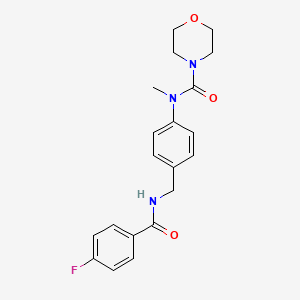

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide

CAS No.:

Cat. No.: VC15814810

Molecular Formula: C20H22FN3O3

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22FN3O3 |

|---|---|

| Molecular Weight | 371.4 g/mol |

| IUPAC Name | N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methylmorpholine-4-carboxamide |

| Standard InChI | InChI=1S/C20H22FN3O3/c1-23(20(26)24-10-12-27-13-11-24)18-8-2-15(3-9-18)14-22-19(25)16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3,(H,22,25) |

| Standard InChI Key | WJVOFMUHRVTKGF-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)N3CCOCC3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylmorpholine-4-carboxamide consists of three primary components:

-

4-Fluorobenzamido Group: A fluorine-substituted benzoyl moiety linked via an amide bond.

-

N-Methylphenyl Core: A central aromatic ring with a methyl group and a secondary amide linkage.

-

Morpholine-4-carboxamide: A six-membered morpholine ring attached through a carboxamide group.

The IUPAC name N-[4-[[(4-fluorobenzoyl)amino]methyl]phenyl]-N-methylmorpholine-4-carboxamide reflects this arrangement. The fluorine atom at the para position of the benzamido group introduces electronegativity, potentially influencing binding interactions in biological systems .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₂FN₃O₃ | |

| Molecular Weight | 371.4 g/mol | |

| Canonical SMILES | CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)N3CCOCC3 | |

| PubChem CID | 121229955 |

Spectroscopic and Stereochemical Considerations

While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, analogous morpholine derivatives exhibit characteristic signals:

-

¹H NMR: Peaks at δ 2.3–3.5 ppm for morpholine protons and δ 7.0–8.0 ppm for aromatic protons .

-

IR: Stretching vibrations near 1650 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-F) .

The absence of chiral centers in the structure precludes stereoisomerism, simplifying synthetic and analytical workflows.

Synthetic Methodologies

Carboxylic Acid Activation Strategies

The compound’s synthesis likely involves coupling a 4-fluorobenzamido-containing intermediate with N-methylmorpholine-4-carboxamide. Recent advances in amide bond formation, such as the use of [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), offer efficient pathways under mild conditions . AISF activates carboxylic acids, enabling reactions with amines without racemization—a critical advantage for preserving stereochemical integrity .

Table 2: Comparative Synthesis Approaches

| Method | Reagents/Conditions | Yield | Racemization Risk | Source |

|---|---|---|---|---|

| AISF-Mediated Coupling | AISF, DIPEA, DCM, rt | High | None | |

| Sulfuric Acid Catalysis | H₂SO₄, 160–170°C, 7 h | 98.4% | Not reported |

Stepwise Assembly

-

Morpholine Ring Formation: N-Methyldiethanolamine undergoes cyclization with concentrated sulfuric acid at 160–170°C, yielding N-methylmorpholine .

-

Amide Coupling: The morpholine carboxamide is conjugated to 4-((4-fluorobenzamido)methyl)aniline using AISF or similar activators .

This two-step approach balances efficiency and scalability, though the exothermic nature of sulfuric acid-mediated cyclization demands careful temperature control .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume